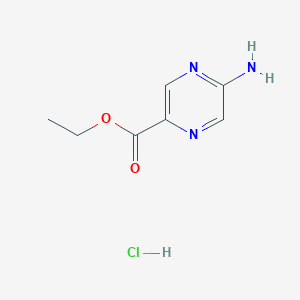

5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride

描述

5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride (CAS: 54013-06-8) is a pyrazine derivative featuring an amino group at the 5-position and an ethyl ester moiety at the 2-position, with a hydrochloride counterion enhancing its solubility in polar solvents. This compound is frequently utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of substituted pyrazine carboxamides or heterocyclic scaffolds. Evidence from synthetic protocols indicates its use in coupling reactions with carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DIEA (N,N-diisopropylethylamine) in dichloromethane (DCM) or dimethylformamide (DMF) at ambient temperatures . The hydrochloride form is noted to be discontinued in commercial catalogs, though historical applications emphasize its role in drug discovery pipelines .

属性

IUPAC Name |

ethyl 5-aminopyrazine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-2-12-7(11)5-3-10-6(8)4-9-5;/h3-4H,2H2,1H3,(H2,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQAVQIUBWQECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Esterification Process

- Reaction Conditions:

The esterification is typically conducted in an organic solvent with an acidic catalyst such as sulfuric acid. - Catalysis and Water Removal:

To drive the equilibrium towards ester formation, water generated during the reaction is removed either by azeotropic distillation or by adding drying agents such as molecular sieves or sodium sulfate. Alternatively, reagents like thionyl chloride can be used to facilitate the reaction. - Solvents:

Common organic solvents include ethanol (also the esterifying agent) and other inert solvents compatible with acid catalysis. - Temperature and Time:

The reaction is generally carried out under reflux conditions to ensure complete conversion, with reaction times varying depending on scale and catalyst concentration.

Conversion to Hydrochloride Salt

- Procedure:

After esterification, the ethyl ester is treated with hydrochloric acid, typically in an organic solvent or ethanol, to form the hydrochloride salt. - Isolation:

The hydrochloride salt precipitates out or can be crystallized by cooling and filtration, followed by drying to obtain the pure compound.

Representative Reaction Scheme

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 5-Aminopyrazine-2-carboxylic acid + Ethanol + H2SO4 (catalyst), reflux, azeotropic removal of water or drying agents | Esterification to form ethyl 5-aminopyrazine-2-carboxylate |

| 2 | Ethyl 5-aminopyrazine-2-carboxylate + HCl (aqueous or ethanolic) | Formation of hydrochloride salt by protonation |

Research Findings and Optimization Notes

- Catalyst Selection: Sulfuric acid is preferred for its strong acidity and catalytic efficiency, but alternative acids can be used depending on desired purity and reaction rate.

- Water Removal: Efficient removal of water is critical to achieve high yield and purity. Azeotropic distillation with solvents like toluene or the use of molecular sieves accelerates the reaction.

- Reaction Monitoring: Progress is monitored by chromatographic methods (e.g., HPLC) to ensure complete conversion of the acid to ester.

- Purification: Crystallization from aqueous or mixed solvents after hydrochloride formation yields high-purity product suitable for pharmaceutical use.

- Industrial Considerations: The process is scalable, but controlling temperature and acid concentration is important to avoid side reactions or degradation of the amino group.

Comparative Analysis with Related Pyrazine Derivatives

While direct preparation methods for this compound are limited in literature, similar pyrazine carboxylic acid esters have been synthesized using analogous esterification methods with acidic catalysis and water removal strategies. For example, 5-methylpyrazine-2-carboxylic acid derivatives have been prepared industrially via cyclization and oxidation routes, but these are more complex and less directly related to the esterification step of the amino derivative.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | 5-Aminopyrazine-2-carboxylic acid |

| Esterification Catalyst | Sulfuric acid or other strong acid catalysts |

| Solvent | Ethanol (also reactant), possibly with co-solvent for azeotropic distillation |

| Water Removal Techniques | Azeotropic distillation, molecular sieves, sodium sulfate |

| Reaction Conditions | Reflux temperature, typically 60–80°C, several hours reaction time |

| Hydrochloride Formation | Reaction with HCl in ethanol or aqueous medium |

| Isolation and Purification | Cooling crystallization, filtration, drying |

| Yield and Purity | High yields with >95% purity achievable under optimized conditions |

This detailed synthesis approach for this compound aligns with established esterification protocols for pyrazine derivatives and is supported by patent literature and chemical supplier data. The method offers a balance of efficiency, scalability, and product quality suitable for pharmaceutical intermediate production.

化学反应分析

5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts and specific temperature and pressure conditions to optimize the reaction yields .

科学研究应用

Pharmaceutical Development

Key Applications:

- Intermediate in Drug Synthesis: This compound is crucial in synthesizing pharmaceuticals targeting neurological disorders, enhancing drug efficacy and specificity .

- Potential Therapeutic Properties: Research indicates that derivatives of this compound may exhibit therapeutic effects, making it a candidate for further medicinal chemistry studies.

Case Study:

A study explored the synthesis of pyrazinamide analogues using 5-amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride as a precursor. The results showed that variations in amine substrates influenced the yield and reaction time, highlighting the compound's utility in developing new medications.

Agricultural Chemicals

Key Applications:

- Agrochemical Formulation: The compound is utilized in developing effective pesticides and herbicides, contributing to improved crop yield and sustainability .

- Enhancing Pest Resistance: Its role in agrochemicals aids in formulating products that enhance pest resistance and crop protection strategies .

Data Table: Agrochemical Applications

| Application Type | Description | Impact on Agriculture |

|---|---|---|

| Pesticides | Formulated to target specific pests | Increases crop yield and quality |

| Herbicides | Developed to control weed growth | Enhances land use efficiency |

Biochemical Research

Key Applications:

- Enzyme Inhibition Studies: The compound is employed in research focused on enzyme interactions, serving as a substrate in various biochemical assays .

- Metabolic Pathway Analysis: It aids researchers in understanding complex metabolic pathways and enzyme mechanisms .

Case Study:

In a biochemical assay, this compound was used to study its interaction with specific enzymes. The findings indicated its potential as an inhibitor, providing insights into metabolic regulation.

Material Science

Key Applications:

- Development of Novel Materials: The compound is being explored for creating materials with enhanced properties such as thermal stability and electrical conductivity .

- Polymer Synthesis: It serves as a building block for synthesizing advanced polymers and coatings .

Data Table: Material Science Applications

| Material Type | Properties Enhanced | Application Area |

|---|---|---|

| Polymers | Thermal stability, chemical resistance | Electronics, coatings |

| Coatings | Improved durability | Protective applications |

Analytical Chemistry

Key Applications:

- Chromatography Standards: The compound is utilized as a standard in chromatographic techniques for separating complex mixtures .

- Quality Control: It plays a significant role in ensuring accurate measurements in chemical analyses across various industries .

Data Table: Analytical Chemistry Applications

| Technique | Use of Compound | Importance |

|---|---|---|

| Chromatography | Standard for separation | Ensures accuracy in analytical results |

| Spectroscopy | Reference material | Validates experimental findings |

作用机制

The mechanism of action of 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific derivative and its target .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 5-amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride are best contextualized against related esters, pyrazine derivatives, and hydrochlorides. Below is a comparative analysis:

Table 1: Comparative Analysis of Structural and Functional Properties

Key Comparisons

Ester Chain Length and Lipophilicity: The ethyl ester group in the target compound provides moderate lipophilicity compared to the hexyl ester in 5-aminolevulinic acid hexyl ester hydrochloride, which is more lipid-soluble due to its longer alkyl chain . Methyl esters (e.g., 17α-hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride) exhibit higher crystallinity but lower solubility in organic solvents than ethyl esters .

Functional Group Impact on Reactivity: The amino group in 5-amino-pyrazine derivatives enables nucleophilic substitution or amide coupling, as demonstrated in its reaction with sulfonyl or carbonyl electrophiles . In contrast, 2-acetyl pyrazine lacks reactive amino groups, limiting its utility to non-covalent applications like flavoring but enhancing thermal stability .

Salt Form and Solubility: Hydrochloride salts (e.g., the target compound and 17α-hydroxy-yohimban derivatives) improve aqueous solubility, critical for biological assays or injectable formulations . Non-salt esters like (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester are typically soluble in DCM or DMF, favoring organic-phase reactions .

Synthetic Methodologies :

- Ethyl esters of pyrazine and naphthalene derivatives are synthesized via carbodiimide-mediated coupling (EDC) with glycine ethyl ester hydrochloride or DIEA, as seen in the target compound and .

- Methyl esters often employ milder conditions due to their higher volatility and lower steric hindrance .

Applications: The target compound’s primary use is in drug discovery, such as synthesizing propionamide derivatives for kinase inhibition studies . 5-Aminolevulinic acid hexyl ester hydrochloride is a photosensitizer in photodynamic therapy, leveraging its hexyl chain for enhanced cellular uptake . 2-Acetyl pyrazine’s acetyl group contributes to its role as a flavoring agent in food and fragrance industries .

Research Findings and Contradictions

- Synthetic Challenges: highlights that 5-amino-pyrazine-2-carboxylic acid ethyl ester is often mixed with its methyl ester analog (ratio ~2:1) during synthesis, necessitating purification steps to isolate the ethyl form .

- Divergent Applications : While pyrazine esters like the target compound are used in medicinal chemistry, ethyl esters of simple carboxylic acids (e.g., propionic acid ethyl ester) are employed as electrolyte additives in lithium-ion batteries, indicating structural versatility .

生物活性

5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its structure, characterized by a pyrazine ring with an amino group and an ethyl ester functional group, positions it as a versatile building block for various applications, particularly in the synthesis of biologically active compounds.

- Molecular Formula : C7H10ClN3O2

- Molecular Weight : 203.62 g/mol

- InChI : InChI=1S/C7H9N3O2.ClH/c1-2-...

The biological activity of this compound involves its interaction with specific molecular targets within biological systems. It can function as both an inhibitor and an activator of certain enzymes, thereby influencing various biochemical pathways. The compound's mechanism largely depends on its derivatives and the specific biological context in which it is applied.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : It has shown potential against various bacterial strains, making it a candidate for further development in antimicrobial therapies .

- Enzyme Interaction Studies : The compound is utilized in studying enzyme interactions, particularly as a substrate in biochemical assays.

- Potential Therapeutic Properties : Research indicates that derivatives of this compound may exhibit anti-cancer properties, as evidenced by studies showing enhanced cytotoxicity against cancer cell lines .

Case Studies and Research Findings

-

Antimycobacterial Activity :

- A study focused on the structure-activity relationship (SAR) of pyrazinoic acid analogs, including this compound, demonstrated its effectiveness against Mycobacterium tuberculosis. The compound's modifications were shown to enhance its potency, with minimum inhibitory concentrations (MICs) reported as low as 0.7 mM .

- Synthesis of Pyrazinamide Analogues :

- Cytotoxicity Studies :

Applications in Research

The versatility of this compound extends across various fields:

- Medicinal Chemistry : As a building block for synthesizing new drugs.

- Biochemical Research : Used in enzyme assays and metabolic studies.

- Industrial Applications : Utilized in producing specialty chemicals and agrochemicals.

Summary Table of Biological Activities

常见问题

Q. What are the established synthetic routes for 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride, and what critical parameters influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a common method involves reacting pyrazine derivatives with ethyl chlorooxalate in tetrahydrofuran (THF) under reflux, followed by HCl treatment to form the hydrochloride salt. Key parameters include stoichiometric control of reagents (e.g., monoethyl oxalyl chloride), reaction temperature (room temperature to reflux), and purification via solvent washing (e.g., diethyl ether) . Alternative pathways may involve Hofmann rearrangements or hydrolysis of cyano intermediates, as seen in analogous pyrazine syntheses .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Standard characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks, with (CD₃)₂SO as a common solvent .

- FTIR spectroscopy to identify functional groups like carbonyl (C=O) and amine (N-H) stretches .

- Mass spectrometry (e.g., ESI-MS) for molecular ion verification .

- Elemental analysis (CHNS-O) to validate purity and stoichiometry . Advanced structural confirmation may require single-crystal X-ray diffraction to resolve bond lengths and angles, as demonstrated in related pyrazine structures .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Use full protective gear (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of hydrochloride fumes.

- Follow institutional Chemical Hygiene Plans and OSHA/NIOSH guidelines for hazardous material storage (e.g., dry, cool conditions away from incompatible reagents) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound, and what statistical methods are applicable?

Employ Design of Experiments (DoE) methodologies to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, factorial designs or response surface modeling can minimize experimental runs while maximizing yield . Evidence from pyrazine analogs suggests that THF as a solvent and controlled dropwise addition of reagents reduce side reactions .

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR peaks or FTIR bands)?

- Verify sample purity via TLC or HPLC to rule out byproducts.

- Compare experimental spectra with reference databases (e.g., NIST Chemistry WebBook) .

- Consider tautomerism or protonation state changes in DMSO-d₆, which may alter peak splitting .

- Use 2D NMR (COSY, HSQC) to resolve complex coupling patterns .

Q. What strategies are effective for modifying the pyrazine core to enhance bioactivity or solubility?

- Functionalization at the 5-amino group : Introduce sulfonamide or acyl moieties via reactions with sulfonyl chlorides or anhydrides, as seen in sulfalene derivatives .

- Ethyl ester hydrolysis : Convert the ester to a carboxylic acid for improved aqueous solubility using NaOH/H₂O .

- Heterocyclic fusion : Attach triazole or oxadiazole rings via cyclocondensation, as demonstrated in bioactive pyrazine-oxadiazole hybrids .

Q. How can crystallographic data resolve ambiguities in molecular geometry or hydrogen bonding patterns?

Single-crystal X-ray diffraction provides atomic-level resolution of bond angles, dihedral strains, and intermolecular interactions (e.g., Ag–N coordination in pyrazine complexes). For example, ω-scan methods with Mo-Kα radiation (λ = 0.71073 Å) at 150 K can achieve R-factors <0.05, ensuring high precision .

Q. What are the implications of conflicting elemental analysis results (e.g., deviations in C/H/N ratios)?

- Reassess synthesis/purification steps : Incomplete washing or residual solvents (e.g., THF) may skew results.

- Validate via alternative methods : Use combustion analysis (CHNS-O) alongside XPS or EDX for cross-verification .

- Consider hydrate formation : Hydrochloride salts may retain water, altering calculated stoichiometry .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for esterification to avoid hydrolysis side reactions .

- Data Interpretation : Cross-reference spectral data with computational models (e.g., DFT) to predict vibrational modes or NMR chemical shifts .

- Safety : Regularly audit lab practices against CRDC 2020 guidelines (e.g., RDF2050108 for process control) to ensure compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。